molecular formula C9H23NSi B098769 1-Propanamine, 3-(triethylsilyl)-(9CI) CAS No. 17887-09-1

1-Propanamine, 3-(triethylsilyl)-(9CI)

Cat. No. B098769
CAS RN: 17887-09-1
M. Wt: 173.37 g/mol
InChI Key: XJZNCUDTWKPVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanamine, 3-(triethylsilyl)-(9CI) is an organic compound, also known as N-tert-butoxycarbonyl-3-(triethylsilyl)propylamine. It is commonly used in scientific research for its ability to act as a protecting group in organic synthesis. In

Mechanism Of Action

The mechanism of action of 1-Propanamine, 3-(triethylsilyl)-(9CI) involves the formation of a covalent bond between the protecting group and the primary amine. This bond prevents unwanted reactions from occurring during the synthesis process. The protecting group can be removed using an acid catalyst, which cleaves the covalent bond and restores the primary amine.

Biochemical And Physiological Effects

There are no known biochemical or physiological effects of 1-Propanamine, 3-(triethylsilyl)-(9CI). It is a synthetic compound that is not found in nature and is used solely for scientific research purposes.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Propanamine, 3-(triethylsilyl)-(9CI) in lab experiments include its ability to protect primary amines from unwanted reactions during synthesis, its compatibility with a wide range of reaction conditions, and its ease of removal using an acid catalyst. The limitations of using this compound include its cost, its potential toxicity, and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for research involving 1-Propanamine, 3-(triethylsilyl)-(9CI). One area of interest is the development of new protecting groups that are more efficient and easier to remove than 1-Propanamine, 3-(triethylsilyl)-(9CI). Another area of interest is the use of this compound in the synthesis of new pharmaceuticals and other biologically active compounds. Finally, research could be conducted to investigate the potential toxicity of this compound and to develop safer handling procedures for it.

Synthesis Methods

1-Propanamine, 3-(triethylsilyl)-(9CI) can be synthesized through a two-step process. The first step involves the reaction of 3-bromopropyltrimethylsilane with 1-Propanamine, 3-(triethylsilyl)-(9CI)ycarbonylpropylamine in the presence of a base. The second step involves the deprotection of the 1-Propanamine, 3-(triethylsilyl)-(9CI)ycarbonyl group using an acid catalyst.

Scientific Research Applications

1-Propanamine, 3-(triethylsilyl)-(9CI) is commonly used in scientific research as a protecting group in organic synthesis. It is used to protect primary amines from unwanted reactions during the synthesis of peptides and other organic compounds. It is also used in the synthesis of pharmaceuticals and other biologically active compounds.

properties

CAS RN

17887-09-1

Product Name

1-Propanamine, 3-(triethylsilyl)-(9CI)

Molecular Formula

C9H23NSi

Molecular Weight

173.37 g/mol

IUPAC Name

3-triethylsilylpropan-1-amine

InChI

InChI=1S/C9H23NSi/c1-4-11(5-2,6-3)9-7-8-10/h4-10H2,1-3H3

InChI Key

XJZNCUDTWKPVBJ-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)CCCN

Canonical SMILES

CC[Si](CC)(CC)CCCN

Other CAS RN

17887-09-1

Origin of Product

United States

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